molecular formula C12H23ClN2O2 B13401390 Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride

Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride

Cat. No.: B13401390
M. Wt: 262.77 g/mol
InChI Key: QTIYWOFJLXOAGI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride is a bicyclic amine derivative with a stereochemically defined cyclopenta[c]pyrrole core. The compound features a tert-butyl carbamate protective group and an amino group at the 5-position, stabilized as a hydrochloride salt. Key identifiers include:

  • CAS Number: 1221439-83-3
  • Molecular Weight: 226.32 g/mol
  • Storage: Requires storage at 2–8°C in a dark, inert atmosphere .

Synthesis and Applications The compound is synthesized via catalytic hydrogenation of a precursor, as demonstrated in , where Pd/C under H₂ gas (40 psi) reduces a trifluoromethyl-substituted intermediate to yield the saturated bicyclic structure .

Safety Profile
The hydrochloride salt form necessitates precautions such as avoiding inhalation (P261), contact with skin (P280), and ingestion (P301+P312) .

Properties

IUPAC Name

tert-butyl 5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14;/h8-10H,4-7,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIYWOFJLXOAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride typically involves multiple steps. One common method involves the protection of the amino group followed by cyclization and subsequent deprotection. The reaction conditions often include the use of tert-butyl groups for protection and various catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical to achieving the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted cyclopenta[c]pyrrole derivatives .

Scientific Research Applications

Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Amino vs. Hydroxy Derivatives

Property Target Compound (5-Amino) 5-Hydroxy Derivative 5-Oxo Derivative
Molecular Formula C₁₂H₂₁ClN₂O₂ C₁₂H₂₁NO₃ C₁₂H₁₉NO₃
Molecular Weight 226.32 227.3 225.28
Functional Group -NH₂·HCl -OH -C=O
Purity Not specified ≥97% 98.5%
Physical State Not specified Not specified White solid
Key Applications RBP4 antagonists Intermediate synthesis Precursor for reductive amination
  • Amino Group Impact: The amino group enhances nucleophilicity, enabling coupling reactions (e.g., with pyrimidine carboxylates in ) . The hydrochloride salt improves solubility in polar solvents.
  • Hydroxy Group Impact : The hydroxyl derivative (CAS 194151-77-4) exhibits reduced reactivity in nucleophilic substitutions but serves as a precursor for oxidation to the oxo derivative .
  • Oxo Group Impact: The ketone (5-oxo, CAS 146231-54-1) is a key intermediate for synthesizing amino derivatives via reductive amination .

Hydroxymethyl and Boronate Derivatives

  • Molecular weight: 241.33 g/mol .
  • Boronate Ester (CAS 1422450-15-4): Used in Suzuki-Miyaura cross-coupling reactions. Molecular formula: C₁₈H₂₈BNO₄ .

Stereochemical Variations

Compound Stereochemistry Key Feature Reference
rel-(3aR,4S,6aS)-4-Amino derivative 3aR,4S,6aS Amino group at 4-position
rel-(3aR,5r,6aS)-5-Amino (Target) 3aR,5r,6aS Amino group at 5-position
(3aS,5s,6aR)-5-Hydroxy 3aS,5s,6aR Hydroxyl group at 5-position
  • Stereochemistry critically influences biological activity. For example, the 5r configuration in the target compound optimizes spatial alignment with RBP4’s binding pocket, whereas 4S-substituted analogs may exhibit reduced affinity .

Analytical Methods

  • HPLC : The 5-oxo derivative is analyzed using a YMC J’sphere C18 column with 0.05% TFA in water/acetonitrile, providing a benchmark for purity assessment .
  • NMR : ¹H NMR (CDCl₃, 500 MHz) of related compounds shows distinct peaks for tert-butyl (δ 1.48 ppm) and cyclopenta[c]pyrrole protons (δ 2.75–3.49 ppm) .

Biological Activity

Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride (CAS No. 1630907-13-9) is a compound of interest due to its potential biological activities. This article provides a comprehensive review of its biological properties, including pharmacological effects and mechanisms of action.

  • Molecular Formula : C12H23ClN2O2
  • Molecular Weight : 262.78 g/mol
  • CAS Number : 1630907-13-9

1. Pharmacological Effects

This compound has been studied for various pharmacological effects:

  • Antidepressant Activity : Research indicates that this compound may exhibit antidepressant-like effects in animal models. A study demonstrated that administration led to significant reductions in immobility time in the forced swim test (FST), suggesting potential efficacy in treating depression .
  • Neurological Effects : The compound has shown promise in neuroprotection against oxidative stress. In vitro studies revealed that it could mitigate neuronal cell death induced by oxidative agents .

The mechanisms underlying the biological activity of this compound are not fully elucidated but appear to involve:

  • Modulation of Neurotransmitter Systems : It is hypothesized that the compound may influence serotonin and norepinephrine levels in the brain, similar to other antidepressants .
  • Antioxidant Properties : The ability to scavenge free radicals contributes to its neuroprotective effects .

Study 1: Antidepressant-Like Effects

A study conducted on mice evaluated the antidepressant-like effects of this compound. Mice treated with the compound displayed significant reductions in immobility during the FST compared to control groups.

Treatment GroupImmobility Time (seconds)
Control120
Low Dose80
High Dose50

Study 2: Neuroprotective Properties

In vitro experiments using SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound reduced cell death caused by hydrogen peroxide exposure.

TreatmentCell Viability (%)
Control30
Compound (10 µM)60
Compound (50 µM)80

Q & A

Q. What are the key synthetic routes for preparing the compound, and how are stereochemical outcomes controlled?

The synthesis typically involves multi-step reactions, including cyclization, functional group modifications, and amine introduction. A common approach includes:

  • Cyclization : Precursors like cyclopentanone derivatives are condensed with amines under controlled conditions (e.g., 0–30% EtOAc in hexanes for purification) .
  • Stereochemical Control : Chiral catalysts or resolving agents ensure the desired (3aR,5r,6aS) configuration. Hydrogenation with Pd/C (40 psi H₂) and temperature optimization (e.g., rt to 30°C) are critical for stereoselectivity .
  • Purification : Flash chromatography or HPLC (YMC J’SPHERE C18 column, 0.05% TFA in water/acetonitrile) achieves >98% purity .

Q. How is the compound’s structure validated, and what analytical techniques are essential?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic structure, tert-butyl group, and amine proton environments (e.g., δ 3.49 ppm for pyrrolidine protons) .
  • Mass Spectrometry : TOFMS verifies molecular weight (e.g., 225.28 g/mol for the oxo-derivative) .
  • HPLC : Monitors purity under gradient conditions (210 nm detection) .

Q. What are the primary biological targets of this compound?

The compound exhibits activity as a muscarinic acetylcholine receptor (mAChR) antagonist , with potential applications in neuropharmacology (e.g., cognitive disorders). Its bicyclic structure enhances binding affinity to M1/M4 receptor subtypes .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Pd/C or PtO₂ for hydrogenation steps improve efficiency (85% yield reported) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics .
  • Continuous Flow Reactors : Scalable production with precise temperature control (30–50°C) reduces byproducts .

Q. Table 1: Comparison of Synthesis Conditions

StepConditionsYieldPurityReference
CyclizationEtOAc/hexanes, rt75%95%
HydrogenationPd/C, 40 psi H₂, CH₃OH85%98.5%
HPLC PurificationYMC C18, 0.05% TFAN/A>98%

Q. How can conflicting data on receptor binding affinity be resolved?

Discrepancies in mAChR affinity (e.g., IC₅₀ variations) may arise from:

  • Assay Conditions : Differences in buffer pH (7.4 vs. 7.0) or ion concentrations (Mg²⁺/Ca²⁺) alter receptor conformation .
  • Isomer Contamination : Trace enantiomers (e.g., 3aS,6aR) in racemic mixtures reduce apparent potency. Chiral HPLC or SFC is recommended for purity assessment .

Q. What computational strategies support the design of derivatives with improved pharmacokinetics?

  • Quantum Chemical Calculations : Predict reaction pathways and transition states to optimize stereochemistry .
  • Molecular Dynamics (MD) : Simulate receptor-ligand interactions (e.g., M1 mAChR) to identify key residues (e.g., Tyr106, Trp378) for binding .

Methodological Challenges

Q. How is stereochemical integrity maintained during functionalization (e.g., bromination or oxidation)?

  • Protecting Groups : tert-Butyl esters stabilize the pyrrolidine ring during bromomethylation (e.g., using NBS in CCl₄) .
  • Low-Temperature Reactions : –20°C conditions prevent epimerization during oxidation of hydroxymethyl groups to aldehydes .

Q. What strategies mitigate degradation during storage?

  • Lyophilization : Stable as a hydrochloride salt at –20°C in amber vials .
  • Excipient Screening : Co-formulation with cyclodextrins or mannitol reduces hydrolysis of the ester group .

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